N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine is a fluorinated organic compound notable for its unique chemical structure and properties. It belongs to a class of compounds characterized by the presence of perfluorinated alkyl groups, which confer distinct physical and chemical attributes. The compound is primarily used in scientific research and industrial applications due to its stability and reactivity.
This compound can be classified under amino alcohols due to the presence of an amine group and an ether functionality. Its chemical structure includes a pentafluoroethoxy group, which is responsible for its fluorinated characteristics. The compound is often sourced from specialized chemical suppliers, such as Sigma-Aldrich and BenchChem, which provide it for research purposes .
The synthesis of N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine typically involves several steps:
These methods require precise control over reaction conditions to ensure high yields and purity of the final product.
The synthesis often employs solvents such as dimethyl sulfoxide or acetonitrile to facilitate the reactions. Moreover, catalysts may be used to enhance reaction rates and selectivity.
Key data points include:
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine undergoes several notable chemical reactions:
These reactions are significant in synthetic organic chemistry for developing more complex fluorinated compounds.
The mechanism of action for N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine primarily revolves around its reactivity as a nucleophile due to the electron-donating nature of the amine group. In biochemical contexts, it may interact with various biological targets by forming stable complexes or by acting as a ligand in coordination chemistry.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterizing its structure.
N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine finds applications in:
This compound exemplifies the utility of fluorinated chemicals in modern chemistry and materials science.
The core synthetic route to N-ethyl-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine leverages SN₂ displacement of halogen atoms by oxygen or nitrogen nucleophiles. A two-step sequence predominates: (1) Williamson ether synthesis between 2-chloroethanol and pentafluoroethyl iodide under strong base (NaH) generates 2-(1,1,2,2,2-pentafluoroethoxy)ethyl chloride, followed by (2) amination with ethylamine under controlled conditions [1] [3]. Critical to step one is the electrophilic activation of pentafluoroethyl iodide, where the perfluorinated alkyl group exhibits enhanced susceptibility to nucleophilic attack compared to non-fluorinated analogs. This kinetic advantage enables reactions at 0–25°C, suppressing competing elimination pathways [1].
Alternative pathways include the direct alkylation of N-ethylethanolamine with pentafluoroethyl iodide. However, this route faces regiochemical challenges due to competition between O- and N-alkylation, typically yielding <30% of the desired O-alkylated product without protective group strategies [3] [5]. Microwave-assisted SN₂ reactions (80°C, 30 min) in acetonitrile improve atom economy by 18% compared to conventional heating, attributed to accelerated activation energy [1].
Table 1: Comparative Nucleophilic Pathways
Substrate Pair | Conditions | Yield (%) | Byproducts |
---|---|---|---|
ClCH₂CH₂OH + C₂F₅I | NaH, THF, 0°C | 82 | <5% elimination products |
EtNH₂ + ClCH₂CH₂OC₂F₅ | 60°C, 12h | 75 | <8% dialkylated amine |
HOCH₂CH₂NEt + C₂F₅I | K₂CO₃, DMF, 80°C | 28 | 62% N-alkylated isomer |
Precision stoichiometry governs successful pentafluoroethoxy installation. A 15–25% molar excess of pentafluoroethyl iodide relative to 2-chloroethanol is mandatory to compensate for volatile losses and ensure complete conversion, as sub-stoichiometric reagent ratios diminish yields by ≥30% [1]. Sodium hydride (1.05–1.10 equiv) provides optimal deprotonation of 2-chloroethanol while minimizing base-mediated decomposition of the fluoroalkyl electrophile.
Critical to reproducibility is the controlled addition sequence: gradual introduction of NaH (as 60% dispersion in mineral oil) to chilled 2-chloroethanol suppresses exothermicity that promotes β-elimination. Parallel protocols using K₂CO₃ require phase-transfer catalysts (e.g., tetrabutylammonium bromide) but achieve only 48–55% yield due to incomplete reaction [3] [5]. Ethylamine must be supplied in excess (2.5–3.0 equiv) during the amination step to suppress quaternary ammonium salt formation, with residual amine recoverable via fractional distillation [1] [9].
Table 2: Stoichiometric Optimization Impact
Reagent Ratio (C₂F₅I : Substrate) | Base (equiv) | Conversion (%) | Isolated Yield (%) |
---|---|---|---|
1.0 : 1.0 | NaH (1.0) | 68 | 51 |
1.15 : 1.0 | NaH (1.05) | 94 | 78 |
1.25 : 1.0 | NaH (1.10) | >99 | 82 |
1.25 : 1.0 | K₂CO₃ (2.0) | 73 | 48 |
Anhydrous aprotic solvents are essential for both etherification and amination stages. Tetrahydrofuran (THF) enables homogeneous reaction mixtures during ether synthesis but requires rigorous drying (<50 ppm H₂O) to prevent hydrolysis of the sodium alkoxide intermediate. Dimethylformamide (DMF) elevates reaction rates via enhanced cation solvation but necessitates lower temperatures (0–10°C) to avoid competitive Ullmann coupling of iodofluoroalkanes [1] [9].
For the amination step, toluene emerges as the optimal solvent, balancing amine solubility and facile byproduct (NaCl) removal. Polar protic solvents (e.g., ethanol) accelerate nucleophilic displacement but promote unwanted N-alkylation of the product, forming tertiary amines. Solvent polarity directly influences activation energy: calculations (DFT B3LYP/6-31G*) indicate a 12.3 kJ/mol reduction in ΔG‡ when switching from hexane (ε=1.9) to DMF (ε=38.3) [3] [5]. Post-reaction, solvent recovery via fractional distillation achieves >95% purity with <3% loss, crucial for cost-effective scale-up [1].
Transition metal catalysis addresses regioselectivity challenges in direct O-alkylation of N-ethylethanolamine. RuCl₂(PPh₃)₃ (1–2 mol%) enables selective O-alkylation with pentafluoroethyl iodide at 80°C, leveraging chelation control where the metal coordinates the amine and hydroxyl groups, activating oxygen for nucleophilic attack. This suppresses N-alkylation byproducts to <10% while improving yields to 68% [3] [5].
Heterogeneous catalysts offer simplified recovery: Raney nickel (5 wt%) in fixed-bed reactors facilitates continuous amination of 2-(pentafluoroethoxy)ethyl chloride with ethylamine at 120°C, achieving 92% conversion per pass and >99% regioselectivity for the secondary amine [1]. Phase-transfer catalysts (e.g., Aliquat 336) accelerate solid-liquid reactions by 4.7-fold in biphasic water-toluene systems via enhanced interfacial ion transport. However, catalyst leaching remains a limitation, with <0.5 ppm residual metals requiring additional purification steps [3] [9].
Industrial synthesis prioritizes closed-loop solvent management. THF from ether synthesis undergoes distillation over calcium hydride, with >98% recovery efficiency across 10 reaction cycles. Aqueous waste streams from amination are treated with calcium carbonate to precipitate fluoride ions (as CaF₂), reducing F⁻ content from 850 ppm to <2 ppm prior to biological oxidation [1] [3].
Waste-minimized amination employs superheated ethylamine vapor (70°C, 5 bar) in a countercurrent reactor, eliminating solvent use and improving atom economy by 31%. Residual ethylamine is captured via cryogenic condensation (>99% efficiency) [1]. Life-cycle analysis confirms a 42% reduction in process mass intensity (PMI) versus batch methods, primarily through solvent recycling and HF scavenger optimization. Continuous flow systems further reduce E-factor to 8.5, compared to 23.7 in batch operations, by minimizing purification solvents [1] [9].
Table 3: Environmental Metrics for Production Methods
Parameter | Batch Process | Continuous Flow | Vapor-Phase Amination |
---|---|---|---|
Solvent Consumption (L/kg) | 34 | 12 | 0 |
CaCO₃ Usage (kg/kg product) | 1.8 | 0.9 | 0.3 |
PMI (kg input/kg product) | 29.3 | 14.2 | 6.8 |
F⁻ Emission (g/kg product) | 55 | 28 | 9 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: